(3-Butylphenoxy)acetic acid
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Overview
Description
(3-Butylphenoxy)acetic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a butyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butylphenoxy)acetic acid typically involves the reaction of 3-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-butylphenol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Butylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted phenoxyacetic acids with various functional groups on the phenyl ring.
Scientific Research Applications
(3-Butylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of (3-Butylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, as a plant growth regulator, it may influence the expression of genes involved in growth and development.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: The parent compound, lacking the butyl substitution.
(3-tert-Butylphenoxy)acetic acid: Similar structure with a tert-butyl group instead of a butyl group.
(4-Butylphenoxy)acetic acid: Similar structure with the butyl group at the fourth position.
Uniqueness
(3-Butylphenoxy)acetic acid is unique due to the specific position of the butyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions with molecular targets compared to its analogs.
Properties
CAS No. |
1878-53-1 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(3-butylphenoxy)acetic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-5-10-6-4-7-11(8-10)15-9-12(13)14/h4,6-8H,2-3,5,9H2,1H3,(H,13,14) |
InChI Key |
OBZICKNCNDJTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C1)OCC(=O)O |
Origin of Product |
United States |
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